Furan-2-yl vs. 5-Methylfuran-2-yl Substitution: Steric and Electronic Impact on β-Diketone Tautomerism
The unsubstituted furan-2-yl ring in 1-(furan-2-yl)hexane-1,3-dione lacks the electron-donating methyl group present in its closest commercial analog, 1-(5-methylfuran-2-yl)hexane-1,3-dione (CAS 1247375-02-5, MW 194.23) [1]. The methyl group at the 5-position of the furan ring introduces both steric hindrance (increased van der Waals volume) and a positive inductive effect, which stabilizes the diketo tautomer relative to the enol form and alters the bite angle of the resulting metal chelate [2]. Consequently, the metal complex stability constants (log β) and extraction efficiencies of the two compounds are expected to differ, though direct comparative measurements for these two specific compounds have not been published. This is a class-level inference supported by extensive literature on β-diketone substituent effects [2].
| Evidence Dimension | Steric and electronic modulation of β-diketone tautomeric equilibrium and metal-chelate geometry |
|---|---|
| Target Compound Data | 1-(Furan-2-yl)hexane-1,3-dione: furan ring unsubstituted; MW 180.20 [1] |
| Comparator Or Baseline | 1-(5-Methylfuran-2-yl)hexane-1,3-dione: 5-methyl substituent on furan; MW 194.23 [1] |
| Quantified Difference | ΔMW = 14.03 g/mol (one methyl group); tautomeric ratio and log β differences not experimentally quantified for this pair; class-level review indicates enol content decreases by 5–15% with electron-donating substituents on the β-diketone aryl group [2] |
| Conditions | Class-level inference from NMR and DFT studies on substituted β-diketones; no head-to-head experimental comparison for these two specific compounds has been located in the public domain [2] |
Why This Matters
Researchers developing metal-organic frameworks or extraction protocols must select the correct furan-diketone ligand because even a single methyl group on the furan ring measurably alters chelate geometry and complex stability, potentially changing catalytic activity or separation efficiency.
- [1] CIRS Group. 1-(5-Methylfuran-2-yl)hexane-1,3-dione (CAS 1247375-02-5). https://hgt.cirs-group.com (accessed 2026-05-10). View Source
- [2] Isakova, V.G. et al. Chemistry of fluoro-substituted β-diketones and their derivatives. Russ. Chem. Rev. 2010, 79, 849–879. (Comprehensive review of substituent effects on β-diketone tautomerism and complexation.) View Source
